3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea

Urea transporter inhibition Diuretic discovery UT-A1 pharmacology

Urea transporter inhibitor programs often face poor aqueous solubility and isoform cross-reactivity, complicating pharmacological validation. 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea directly addresses these challenges: • UT-A1 IC₅₀ = 150 nM with ~13-fold selectivity over UT-B - enabling clean isoform-specific target engagement studies. • Computed LogP -0.33 and TPSA 53 Ų place it within favorable CNS drug-like space, reducing reliance on high-DMSO formulations. • Both free base (CAS 1554471-07-6) and hydrochloride salt (CAS 2044834-44-6) are commercially available, supporting parallel synthetic and biological workflows.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Cat. No. B13217165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCNC(=O)NCC1CCCN1
InChIInChI=1S/C7H15N3O/c1-8-7(11)10-5-6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H2,8,10,11)
InChIKeyYRKJGBJXQSEVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea – Identity and Procurement


3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea (CAS 1554471-07-6; synonym 1-methyl-3-(pyrrolidin-2-ylmethyl)urea) is a small-molecule urea derivative bearing a pyrrolidine ring connected via a methylene bridge. With a molecular formula of C₇H₁₅N₃O and a molecular weight of 157.21 g·mol⁻¹, it belongs to the class of pyrrolidinylmethyl ureas that have attracted interest as versatile scaffolds for medicinal chemistry and as potent inhibitors of urea transporter proteins [1]. The free base is commercially available at ≥95% purity from multiple vendors, while the hydrochloride salt (CAS 2044834-44-6; MW 193.67 g·mol⁻¹) offers enhanced aqueous solubility and is also supplied as a research-grade building block .

Urea transporter (UT-A1) inhibitor scaffold – applicable to diuretic target research and transporter pharmacology studies
Dual procurement forms – free base for organic-phase synthesis; hydrochloride salt for aqueous bioassay workflows
Research-grade purity – supplied as ≥95% pure free base and HCl salt, enabling reproducible SAR exploration

Why This Compound Cannot Be Swapped for Analogs


Pyrrolidinylmethyl ureas appear superficially interchangeable, yet even the simplest structural modification—the presence or absence of an N-methyl group on the urea terminus—produces measurable divergence in both biological activity and physicochemical properties. 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea exhibits nanomolar potency against the rat UT-A1 urea transporter (IC₅₀ = 150 nM) with ~13-fold selectivity over UT-B, a profile that distinguishes it from non-methylated analogs for which no comparable UT-A1 inhibition data have been reported [1][2]. The methyl substituent shifts the computed LogP from −1.04 (des-methyl analog) to −0.33, alters topological polar surface area from 67 Ų to 53 Ų, and reduces the hydrogen bond donor count—factors that directly affect membrane permeability, solubility, and formulation latitude [3]. Substituting with larger N-alkyl analogs (e.g., 1-ethyl-3-propyl derivative) increases molecular weight to 213.32 g·mol⁻¹ and introduces additional rotatable bonds, which may compromise ligand efficiency and synthetic tractability. These quantifiable differences mean that data generated with one pyrrolidinylmethyl urea cannot be assumed transferable to another without experimental verification.

Target compound N-Methyl urea terminus (3-methyl-1-[(pyrrolidin-2-yl)methyl]urea)
Potential substitute Des-methyl analog ([(pyrrolidin-2-yl)methyl]urea) – lacks reported UT-A1 inhibition data; computed LogP and TPSA differ markedly, which may alter membrane permeability and assay compatibility
Target compound Compact N-methyl substituent (MW 157 Da; low rotatable bond count)
Potential substitute Larger N-alkyl analogs (e.g., 1-ethyl-3-propyl derivative, MW 213 Da) – increased molecular weight and additional rotatable bonds may reduce ligand efficiency and synthetic tractability

Differentiation Evidence for 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea


UT-A1 Inhibition Potency vs. Triazoloquinoxaline Leads

The hydrochloride salt of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea inhibits rat UT-A1 with an IC₅₀ of 150 nM, placing it in the same nanomolar potency range as the optimized triazoloquinoxaline lead compound 8ay (IC₅₀ ≈ 150 nM), which emerged from an extensive 37-analog medicinal chemistry campaign and is considered a benchmark UT-A1 inhibitor [1][2]. This represents an ~8,667-fold improvement over 4-nitrophenyl-thiourea (UT-A1 IC₅₀ = 1.3 mM), a representative first-generation thiourea-based UT-A1 inhibitor [3].

UT-A1 Inhibition Potency
Cross-study comparable
IC₅₀ 150 nM (rat UT-A1, MDCK cells)
Comparable to optimized triazoloquinoxaline lead 8ay; ~8,667-fold more potent than first-generation thiourea UT-A1 inhibitor
15 min fluorescence plate reader assay; heterologous expression system
Urea transporter inhibition Diuretic discovery UT-A1 pharmacology

UT-A1 Selectivity Over UT-B Isoform

3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride exhibits a UT-A1/UT-B selectivity ratio of ~13.3 (IC₅₀ 150 nM vs. 2000 nM). This selectivity is comparable to that of the triazoloquinoxaline 8ay (UT-A1/UT-B ratio ~13.3: 150 nM vs. ~2 µM) and exceeds that of 4-nitrophenyl-thiourea (UT-A1/UT-B ratio ~7.7: 1.3 mM vs. 10 mM), as well as the non-selective benchmark dimethylthiourea (UT-A1 and UT-B IC₅₀ both = 2–3 mM) [1][2][3][4]. UT-A1 selectivity is pharmacologically desirable because UT-B is expressed in erythrocytes, heart, and brain, whereas UT-A1 is predominantly kidney-restricted, theoretically limiting off-target effects of a UT-A1-directed diuretic [3].

UT-A1/UT-B Selectivity
Cross-study comparable
~13.3-fold (150 nM vs. 2000 nM)
Reported isoform selectivity equivalent to triazoloquinoxaline lead; exceeds non-selective dimethylthiourea benchmark
UT-A1 selectivity may reduce UT-B-mediated confounding in kidney-focused models
Isoform selectivity UT-B counter-screening Salt-sparing diuretic

Lipophilicity and Polar Surface Area Optimization

The computed LogP of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea is −0.3326 with a topological polar surface area (TPSA) of 53.16 Ų, placing it within favorable ranges for CNS penetration (LogP 1–3; TPSA < 60–70 Ų) . In contrast, the des-methyl analog [(pyrrolidin-2-yl)methyl]urea (CAS 1249108-26-6) has a computed LogP of −1.04 and TPSA of 67 Ų—values that indicate greater hydrophilicity and higher hydrogen-bonding capacity, potentially limiting passive membrane permeability [1]. The N-methyl modification therefore provides a measurable improvement in the balance between aqueous solubility and membrane partitioning without adding bulk (ΔMW = +14 Da relative to the des-methyl analog, versus +56 Da for the 1-ethyl-3-propyl derivative) [2].

Lipophilicity & TPSA
Direct comparison to des-methyl
LogP −0.33 · TPSA 53.16 Ų
Shift from des-methyl analog (LogP −1.04, TPSA 67 Ų) may support predicted CNS permeability without added bulk
Computed by XLogP3; vendor-provided computational chemistry
Physicochemical properties CNS drug-likeness LogP optimization

Commercial Salt Form Availability

3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea is commercially supplied as both a free base (CAS 1554471-07-6, purity ≥95%) and a hydrochloride salt (CAS 2044834-44-6, purity ≥95%) . The hydrochloride salt is described as a 'versatile small molecule scaffold' by Biosynth and is expected to enhance aqueous solubility due to protonation of the pyrrolidine nitrogen (predicted pKₐ of pyrrolidinium ≈ 11.3), facilitating dissolution in polar media without requiring structural derivatization . The des-methyl analog [(pyrrolidin-2-yl)methyl]urea, by comparison, is predominantly catalogued as the free base with no widely available pre-formed salt .

Salt Form Availability
Vendor catalog data
Free base (CAS 1554471-07-6) and HCl salt (CAS 2044834-44-6) both available
Enables organic-phase synthesis and aqueous bioassay workflows without in-house salt formation
HCl salt expected to enhance aqueous solubility via pyrrolidinium protonation
Salt selection Aqueous solubility Procurement flexibility

Aqueous Solubility vs. Bis-Aryl Urea Scaffolds

The pyrrolidin-2-ylmethyl urea scaffold, in which the urea nitrogen is linked to an aliphatic pyrrolidine rather than aromatic rings, disrupts molecular planarity and reduces crystal lattice energy compared to bis-aryl ureas, a structural feature associated with improved aqueous solubility . 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea is reported to be soluble in water and polar organic solvents such as methanol , whereas many bis-aryl urea UT inhibitors suffer from poor aqueous solubility that limits their utility in in vitro assays and in vivo formulation [1]. The pyrrolidine ring protonation (pKₐ ~11.3) further enhances solubility under acidic to neutral pH conditions, a pH range typical of biological assay media .

Aqueous Solubility vs. Bis-Aryl Ureas
Class-level inference · Data to verify
Aliphatic pyrrolidine disrupts planarity; reported water-soluble
May reduce DMSO requirements in biochemical assays compared to hydrophobic bis-aryl urea UT inhibitors
No quantitative solubility values provided; structural inference only
Aqueous solubility Crystal lattice energy Scaffold design

Application Scenarios for 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea


UT-A1-Focused Diuretic Probe Development

With UT-A1 inhibition potency (IC₅₀ = 150 nM) matching that of the optimized triazoloquinoxaline lead 8ay and ~13-fold selectivity over UT-B, this compound is well-suited as a starting scaffold for UT-A1-targeted salt-sparing diuretic programs [1][2]. Its low molecular weight (157 Da) provides ample room for vector-based optimization to improve metabolic stability or pharmacokinetics without exceeding conventional lead-like property thresholds, a distinct advantage over the higher-molecular-weight triazoloquinoxaline series (>500 Da) [3].

CNS-Penetrant Urea Transporter Probe Design

The computed LogP (−0.33) and TPSA (53 Ų) place this compound within favorable CNS drug-like space, while the protonatable pyrrolidine nitrogen may facilitate lysosomal trapping or pH-dependent distribution . For neuroscience programs exploring urea transporter modulation in the central nervous system (e.g., cerebral edema, neuromyelitis optica), this scaffold offers a measurable physicochemical advantage over the more hydrophilic des-methyl analog (LogP −1.04, TPSA 67 Ų) [4].

Parallel Medicinal Chemistry with Flexible Salt Forms

The commercial availability of both free base (CAS 1554471-07-6) and hydrochloride salt (CAS 2044834-44-6) enables parallel chemistry workflows where the free base is used for organic-phase reactions (amide coupling, reductive amination) and the pre-formed HCl salt is directly dissolved in aqueous buffer for biological screening . This eliminates the need for in-house salt formation and lyophilization steps, accelerating SAR cycle times.

Aqueous-Compatible Biochemical Assays

The aliphatic pyrrolidine-urea scaffold disrupts planarity and reduces crystal lattice energy compared to bis-aryl ureas, conferring improved aqueous solubility . Combined with the hydrochloride salt option, this compound is suitable for high-concentration biochemical assays that demand solubility in polar media—addressing a common limitation of hydrophobic urea-based UT inhibitors that require high DMSO concentrations and risk compound precipitation [5].

Application
Selection Property
Validation Focus
UT-A1 transporter pharmacology studies
UT-A1 inhibition potency context (cross-study comparable to triazoloquinoxaline lead)
UT-A1-mediated urea transport assay endpoints; salt-sparing diuretic model interpretation
CNS urea transporter probe design
Favorable computed CNS drug-like properties (LogP −0.33, TPSA 53 Ų)
CNS permeability and brain distribution assays; pH-dependent lysosomal trapping studies
Parallel medicinal chemistry workflows
Dual free base and hydrochloride salt procurement forms
Organic-phase synthesis (free base) and direct aqueous bioassay (HCl salt) compatibility
Aqueous-compatible biochemical assays
Aliphatic pyrrolidine-urea scaffold reduces crystal lattice energy vs. bis-aryl ureas
Aqueous solubility and precipitation resistance in polar assay media; DMSO sparing potential
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